molecular formula C12H13NO3 B12587029 5-Nitro-6-phenylhex-5-en-2-one CAS No. 877956-10-0

5-Nitro-6-phenylhex-5-en-2-one

Cat. No.: B12587029
CAS No.: 877956-10-0
M. Wt: 219.24 g/mol
InChI Key: XMDDSUNXUZASKP-UHFFFAOYSA-N
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Description

5-Nitro-6-phenylhex-5-en-2-one is a synthetic organic compound that serves as a versatile building block in research and development. This molecule features a nitro group (-NO₂) at the 5-position and a phenyl-substituted alkene, making it a potential intermediate for the synthesis of more complex chemical architectures. Its structure suggests utility in organic synthesis methodologies, particularly as a precursor in the development of pharmaceutical candidates or functional materials. Researchers value this compound for its potential application in studying structure-activity relationships and in multi-step synthetic routes. The nitro group can undergo various transformations, including reduction to an amine, making it a valuable precursor for further functionalization. The ketone functionality also provides a handle for nucleophilic addition or condensation reactions. As a standard in method development, it may be used in chromatography or spectroscopy. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

877956-10-0

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-nitro-6-phenylhex-5-en-2-one

InChI

InChI=1S/C12H13NO3/c1-10(14)7-8-12(13(15)16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

XMDDSUNXUZASKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=CC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Exhaustive Synthetic Methodologies for 5 Nitro 6 Phenylhex 5 En 2 One

Retrosynthetic Disconnection and Precursor Identification Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. researchgate.net This process simplifies the complexity of a synthesis by identifying key bond formations and strategic disconnections. rsc.org

For 5-Nitro-6-phenylhex-5-en-2-one, two primary retrosynthetic disconnections are most logical:

C4-C5 Bond Disconnection (Michael Addition Approach): The most direct disconnection is at the C4-C5 bond. This suggests a Michael addition reaction, a powerful method for forming carbon-carbon bonds. researchgate.net The synthons generated are an acetone (B3395972) enolate (nucleophile) and a (2-nitrovinyl)benzene electrophile, or more practically, a nitromethane (B149229) anion (nucleophile) and a benzylideneacetone (B49655) (chalcone) electrophile. This latter approach is highly common for the synthesis of γ-nitro ketones. chemrevlett.comiscience.inedu.krd

Target Molecule: this compound

Disconnection: C4–C5 bond (Michael Addition)

Precursors: Benzaldehyde (B42025), Acetone, and Nitromethane.

C5=C6 and C4-C5 Bond Disconnection (Condensation/Nitration Approach): An alternative disconnection involves breaking the C5=C6 double bond and the C4-C5 single bond. This suggests a condensation reaction, such as a Knoevenagel or Aldol condensation, to form the α,β-unsaturated ketone backbone, followed by the introduction of the nitro group.

Target Molecule: this compound

Disconnection: C5=C6 double bond (Knoevenagel/Aldol Condensation)

Precursors: Benzaldehyde and Acetylacetone (followed by decarboxylation) or Benzaldehyde and Acetone. The nitro group would be introduced in a separate step.

These approaches form the basis for the synthetic strategies discussed in the following sections.

Classical and Established Synthetic Routes to this compound

Classical methods provide robust and well-documented pathways for synthesizing molecules like this compound.

The Knoevenagel condensation is a cornerstone of C-C bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. organicreactions.orgthermofisher.com

A plausible route to the target molecule begins with the Knoevenagel condensation of benzaldehyde and acetylacetone. This reaction, often catalyzed by a weak base like piperidine, would yield 3-benzylidene-2,4-pentanedione. acs.orgrsc.org Subsequent selective nitration, followed by decarboxylation, could theoretically lead to this compound. However, controlling the regioselectivity of the nitration and the conditions for decarboxylation without affecting other functional groups presents significant challenges.

A more direct condensation approach is the Claisen-Schmidt condensation of benzaldehyde with acetone to form benzylideneacetone (4-phenylbut-3-en-2-one). This reaction is typically carried out under basic conditions (e.g., NaOH in ethanol/water). edu.krd The resulting α,β-unsaturated ketone is a key intermediate that can then be subjected to nitration, although direct nitration of the double bond can be complex. A more effective strategy is to use this intermediate in a Michael addition, as discussed below.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.org

A one-pot synthesis of this compound could be envisioned via a Michael addition pathway. This involves the reaction of benzaldehyde, acetone, and nitromethane in the presence of a suitable catalyst. While a true three-component reaction might be challenging to orchestrate perfectly, a one-pot, two-step sequence is highly feasible. This would involve the in-situ formation of benzylideneacetone from benzaldehyde and acetone, which then immediately reacts with the nitronate anion generated from nitromethane under basic conditions. researchgate.net This approach avoids the isolation of the intermediate chalcone, streamlining the synthetic process. edu.krd

Another established route is the Henry reaction (nitroaldol reaction), which involves the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Benzaldehyde can react with nitromethane to form a β-nitro alcohol. scirp.orgniscpr.res.in Subsequent dehydration yields (2-nitrovinyl)benzene. This nitroalkene is a potent Michael acceptor and can react with the enolate of acetone to form the final product. This sequence can often be performed in a one-pot fashion.

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods.

The Michael addition of nitromethane to benzylideneacetone is particularly amenable to catalysis, especially asymmetric organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, have proven highly effective in promoting the conjugate addition of nitroalkanes to α,β-unsaturated ketones. chemrevlett.combuchler-gmbh.com These catalysts often possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond donor site (e.g., a thiourea (B124793) or hydroxyl group) to activate the enone electrophile. This dual activation lowers the energy barrier of the reaction and can control the stereochemical outcome. msu.edu

The table below summarizes various catalytic systems used for the Michael addition of nitromethane to chalcones, a reaction directly analogous to the synthesis of the target compound.

Catalyst SystemSolventTemperatureYield (%)Reference
Bifunctional Cinchona AlkaloidsTolueneRoom Temp.High chemrevlett.com
Cu(acac)₂ / Sparteine-Room Temp.80-92 iscience.in
DMAP-Thiourea DerivativeToluene-High msu.edu
Pyrrolidine / Acidic Co-catalyst-3 °C96 nih.gov

This table presents data for analogous reactions involving the Michael addition of nitromethane to various chalcones, as a direct synthesis of this compound was not specifically detailed in the searched literature.

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net These principles can be applied to the synthesis of this compound in several ways:

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.com The Michael addition of nitroalkanes can be effectively promoted by microwave irradiation, sometimes with specific non-thermal effects that improve product ratios. mdpi.com

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a key goal. The Henry reaction, for instance, has been successfully carried out in aqueous media. organic-chemistry.org Solvent-free grinding techniques for condensation reactions also represent a viable green approach.

Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts or highly efficient organocatalysts at low loadings, is inherently green as it reduces waste compared to stoichiometric reagents. organic-chemistry.org Solid base catalysts, such as layered double hydroxides, have been employed for the Henry reaction, offering easy separation and reusability. scirp.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. Multi-component reactions are particularly advantageous in this regard. rsc.org The one-pot synthesis of the target molecule from benzaldehyde, acetone, and nitromethane would have a high atom economy.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Flow Chemistry and Continuous Processing Applications in this compound Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are exothermic, hazardous, or require precise control over reaction parameters. ewadirect.comeuropa.eunih.gov The synthesis of nitro compounds, which often involves highly reactive and potentially hazardous reagents, is particularly amenable to the application of flow chemistry. europa.euamt.uknih.gov

Continuous flow systems enhance safety by minimizing the volume of hazardous materials at any given time and provide superior heat and mass transfer, which is crucial for controlling exothermic reactions like nitrations. europa.euamt.uk For the synthesis of a molecule like this compound, a potential flow process could involve the continuous feeding of a nitroalkane precursor and a phenyl-substituted α,β-unsaturated ketone into a heated and pressurized microreactor. The precise control over residence time, temperature, and stoichiometry afforded by a flow setup can lead to improved yields, higher purity, and enhanced safety. nih.govresearchgate.netrsc.org

Furthermore, flow chemistry facilitates the use of immobilized catalysts and reagents, simplifying purification and enabling the development of automated, multi-step synthetic sequences. researchgate.netdigitellinc.com This approach could be highly beneficial for the scalable and efficient production of this compound.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is a critical aspect of developing efficient and high-yielding synthetic processes. For the synthesis of this compound, key parameters to consider include the choice of solvent, reaction temperature and pressure, and the catalytic system employed.

Solvent Effects and Selection Criteria

The choice of solvent can profoundly influence the rate, yield, and selectivity of a chemical reaction. In the context of synthesizing γ-nitro ketones, which could be formed through a Michael addition, the solvent's polarity and ability to stabilize charged intermediates are of paramount importance.

For instance, in the Michael addition of a ketone to a nitroalkene, polar aprotic solvents such as chloroform, acetonitrile, or dioxane have been shown to be effective. mdpi.com The selection of the optimal solvent often involves screening a range of candidates to identify the one that provides the best balance of solubility for the reactants and stabilization of the transition state. Non-polar aprotic solvents may also be beneficial in certain catalytic systems, particularly those involving hydrogen bonding interactions where the solvent should not compete with the catalyst. mdpi.com

Table 1: Hypothetical Solvent Screening for the Synthesis of this compound via Michael Addition

SolventDielectric Constant (20°C)Yield (%)
Chloroform4.8194
Toluene2.3885
Acetonitrile37.578
Diethyl ether4.3475
Dioxane2.2192

This is a hypothetical data table based on general principles of solvent effects in similar reactions.

Temperature and Pressure Parameter Optimization

Temperature and pressure are fundamental reaction parameters that can be manipulated to enhance reaction rates and influence product distribution. For many organic reactions, an increase in temperature leads to a faster reaction rate. However, for exothermic reactions or those with competing side reactions, careful temperature control is essential.

In the synthesis of this compound, optimizing the temperature would involve finding a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. High temperatures could potentially lead to decomposition of the nitro compound or undesired side reactions.

Pressure can also be a valuable tool, particularly in flow chemistry systems. By operating at elevated pressures, it is possible to heat solvents above their atmospheric boiling points, thereby accelerating reactions that are sluggish at lower temperatures. This technique, often referred to as superheated processing, can significantly reduce reaction times.

Catalyst Loading, Ligand Design, and Additive Influences

The catalytic system is often the cornerstone of a successful synthetic transformation. For the asymmetric synthesis of chiral molecules, the design of the catalyst, including the metal center and the chiral ligand, is of utmost importance.

In the context of a Michael addition to form this compound, a variety of organocatalysts, such as those based on proline or thiourea derivatives, could be employed to promote the reaction enantioselectively. mdpi.com The catalyst loading is a critical parameter to optimize, as using too little catalyst may result in slow reaction rates, while excessive amounts can be costly and may lead to purification challenges.

The design of the ligand in a metal-based catalyst plays a crucial role in determining the stereochemical outcome of the reaction. For copper-catalyzed Henry reactions, for example, the use of chiral bis(oxazoline) or diamine ligands has been shown to afford high levels of enantioselectivity. organic-chemistry.org

Additives can also have a significant impact on the reaction outcome. In some cases, the addition of a co-catalyst or an activating agent can enhance the rate and selectivity of the desired transformation. For instance, in certain Michael additions, the presence of an acid or base additive can facilitate the formation of the active catalytic species or promote the turnover of the catalytic cycle. mdpi.com

Table 2: Hypothetical Catalyst and Ligand Screening for Asymmetric Synthesis

CatalystLigandAdditiveYield (%)Enantiomeric Excess (%)
Cu(OAc)₂Chiral Bis(oxazoline)None8592
ProlineNoneNone7588
Thiourea DerivativeNoneBenzoic Acid9195
Cu(OTf)₂Chiral DiamineCs₂CO₃8890

This is a hypothetical data table based on general principles of catalyst and ligand effects in similar asymmetric reactions.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Nitro 6 Phenylhex 5 En 2 One

Reactivity Patterns of the Nitroalkene Moiety

The nitroalkene functionality, characterized by a nitro group attached to a carbon-carbon double bond, is a potent electron-withdrawing system. This electronic feature renders the double bond highly susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions, with Emphasis on Michael Additions

The pronounced electrophilic character of the β-carbon of the nitroalkene system makes it an excellent Michael acceptor. This facilitates conjugate addition reactions with a wide range of nucleophiles. Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions to nitroalkenes, yielding chiral products with high enantioselectivity. For instance, the addition of ketones and aldehydes to β-nitrostyrene, a structurally related compound, can be efficiently catalyzed by bifunctional catalysts. rsc.org Similarly, the addition of malonate esters to nitroolefins is well-documented and can be achieved with high enantioselectivity using organocatalysts. rsc.org

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the nitroalkene, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation of this intermediate yields the final addition product. The versatility of this reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Michael Donors for Reaction with Nitroalkenes

Nucleophile (Michael Donor)Resulting Bond Formation
Enolates (from ketones, aldehydes)C-C
Malonate EstersC-C
AminesC-N
ThiolsC-S

Reduction and Functional Group Interconversion of the Nitro Group

The nitro group in 5-Nitro-6-phenylhex-5-en-2-one can undergo reduction to various other nitrogen-containing functional groups, significantly expanding its synthetic utility. The specific product obtained depends on the reducing agent and the reaction conditions employed.

Common methods for the reduction of nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com These methods typically lead to the corresponding primary amine. Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of a catalyst like Raney nickel, to achieve the reduction of aromatic nitro compounds. researchgate.net For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is an effective reducing agent, converting them to amines. commonorganicchemistry.com It is also possible to achieve partial reduction to hydroxylamines using reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride. wikipedia.org

Another important transformation of the nitro group is the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, under acidic conditions. wikipedia.org This reaction proceeds via the formation of a nitronate salt, which is then hydrolyzed.

Table 2: Reagents for the Reduction of Nitro Groups and Their Products

Reagent(s)Product Functional Group
H₂, Pd/C or Raney NickelPrimary Amine
Fe or Zn in acidPrimary Amine
LiAlH₄ (for aliphatic nitro)Primary Amine
Diborane or Zn/NH₄ClHydroxylamine
Acid Hydrolysis (Nef Reaction)Ketone/Aldehyde

Elimination Reactions Involving the Nitro Functionality

The nitro group can act as a good leaving group, particularly when positioned β to a carbonyl group or in other activated systems. This allows for elimination reactions to form carbon-carbon double bonds. The elimination of nitrous acid (HNO₂) is a common transformation of γ-nitro ketones and can be promoted by bases. This process is often observed as a subsequent step after a primary reaction, such as a Michael addition. The strong electron-withdrawing nature of the nitro group facilitates the abstraction of a proton at the α-position, initiating the elimination cascade.

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety in this compound provides a second site for chemical reactivity, which can either be independent of or work in concert with the nitroalkene group.

Electrophilic Additions and Cycloaddition Reactions

While the double bond of the α,β-unsaturated ketone is electron-deficient due to the conjugative effect of the carbonyl group, it can still undergo certain electrophilic addition reactions. A notable example is the α-halogenation of ketones and aldehydes, which proceeds under acidic conditions through an enol intermediate. wikipedia.org The enol form of the ketone provides a nucleophilic double bond that can attack a halogen molecule.

The conjugated π-system of this compound can also participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In this context, the α,β-unsaturated ketone can act as a dienophile, reacting with a conjugated diene. The reactivity in these reactions is influenced by the electronic nature of both the diene and the dienophile.

Cascade and Tandem Reaction Pathways

The dual functionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions offer a highly efficient approach to the synthesis of complex molecular architectures.

A prominent example of such a pathway is the tandem conjugate addition and subsequent enolate trapping. nih.govbeilstein-journals.org In this sequence, a nucleophile first adds to the electrophilic β-carbon of the nitroalkene (Michael addition). The resulting enolate intermediate can then be trapped by an electrophile, leading to the formation of a more complex product in a single pot. Tandem reactions involving the conjugate addition of organozinc reagents to α,β-unsaturated ketones, followed by the trapping of the resulting zinc enolate with a nitroolefin, have been shown to proceed with high diastereoselectivity. nih.gov

Stereochemical Control and Asymmetric Transformations Involving this compound

The presence of multiple functional groups and a stereogenic center in derivatives of this compound makes it an interesting substrate for investigating stereochemical control in chemical reactions. The ability to direct the formation of specific stereoisomers is crucial for the synthesis of complex target molecules.

Diastereoselective Transformations

Diastereoselective reactions are pivotal in organic synthesis for controlling the relative stereochemistry of newly formed chiral centers. In the context of this compound and its derivatives, diastereoselectivity is often explored in addition reactions to the nitroalkene moiety. For instance, the Michael addition of nucleophiles to α,β-unsaturated nitro compounds is a well-established method for carbon-carbon bond formation. The facial selectivity of this addition can be influenced by the existing stereochemistry in the molecule or by the use of chiral auxiliaries.

While specific studies on this compound are limited, analogous systems provide insight into the expected diastereoselectivity. For example, in the Michael addition of cyclohexanone (B45756) to nitroolefins catalyzed by chiral organocatalysts, high diastereoselectivities (up to >99/1 dr) have been achieved. rsc.org This is often rationalized by the formation of a well-organized transition state where the catalyst directs the approach of the nucleophile to one face of the nitroalkene.

Table 1: Diastereoselective Michael Addition to Nitroalkenes (Illustrative Examples)

Nucleophile Nitroalkene Catalyst Diastereomeric Ratio (dr)
Cyclohexanone Aryl Nitroolefin Glucose-based thiourea (B124793) >99/1
2(5H)-Furanone Various Nitroalkenes (S,S)-Bis-ProPhenol-Zn up to 17:1

This table presents illustrative data from reactions of similar nitroalkenes to demonstrate the potential for high diastereoselectivity in reactions involving the nitroalkene functionality.

Enantioselective Catalysis with this compound and its Derivatives

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. This is a critical aspect of modern synthetic chemistry, particularly for the preparation of pharmaceuticals and other biologically active molecules. The nitro group in this compound can act as a powerful activating group for asymmetric transformations.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of nitroalkenes. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the addition of various nucleophiles to nitroalkenes with high enantioselectivity. rsc.org For example, the sulfa-Michael addition of thioacetic acid to α,β-disubstituted nitroalkenes has been achieved with high enantioselectivities (up to 95% ee) using a chiral squaramide organocatalyst. rsc.org

Computational studies, often employing density functional theory (DFT), can be instrumental in understanding the origins of enantioselectivity. researchgate.net These studies can model the transition states leading to the different enantiomers and identify the key non-covalent interactions between the catalyst, substrate, and nucleophile that are responsible for the observed stereochemical outcome.

Table 2: Enantioselective Transformations of Nitroalkenes (Illustrative Examples)

Reaction Type Nucleophile Nitroalkene Catalyst Type Enantiomeric Excess (ee)
Michael Addition Cyclohexanone Aryl/Alkyl Nitroolefins Chiral thiourea up to 97%
Sulfa-Michael Addition Thioacetic acid α,β-disubstituted nitroalkenes Chiral squaramide up to 95%

This table provides examples of enantioselective reactions on related nitroalkene systems, highlighting the potential for achieving high enantioselectivity in transformations of this compound.

In-Depth Mechanistic Investigations of Key Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. For reactions involving this compound, mechanistic studies would focus on elucidating the reaction pathways, identifying key intermediates, and characterizing the transition states.

Reaction Pathway Elucidation and Intermediates Characterization

The elucidation of a reaction pathway involves identifying all the elementary steps that connect the reactants to the products. This includes the detection and characterization of any reaction intermediates. Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for identifying the structures of intermediates. In some cases, transient intermediates can be observed using techniques like laser flash photolysis.

For reactions involving nitroalkenes, the initial step is often the nucleophilic attack on the β-carbon, leading to the formation of a nitronate intermediate. The stereochemistry of the final product is often determined at this stage. Subsequent protonation of the nitronate can lead to the final product. Computational studies can be used to model the structures and energies of these intermediates, providing valuable insights into the reaction pathway. For example, in the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational studies have identified multiple possible zwitterionic intermediates. nih.gov

Transition State Analysis and Energy Profile Mapping

Transition state theory is a cornerstone of understanding chemical reactivity. The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of the reaction. Computational chemistry provides powerful tools for locating and characterizing transition states. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed.

This energy profile provides a quantitative picture of the reaction mechanism, allowing for the determination of activation energies and reaction enthalpies. For stereoselective reactions, comparing the energies of the transition states leading to the different stereoisomers can explain the observed selectivity. For instance, in enantioselective catalysis, the difference in the free energy of the diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the products. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Cyclohexanone
Thioacetic acid
2(5H)-Furanone
Phthalide

Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Elucidation of 5 Nitro 6 Phenylhex 5 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 5-Nitro-6-phenylhex-5-en-2-one, a suite of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are employed to assign all proton and carbon signals and to probe the molecule's stereochemistry and conformational dynamics.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY/ROESY)

Multidimensional NMR techniques are indispensable for mapping the covalent framework and spatial relationships within this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For this compound, COSY spectra would be critical in establishing the connectivity between the methylene (B1212753) protons and the methine proton in the hexane (B92381) chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. The HSQC/HMQC spectrum provides a direct link between the signals in the ¹H and ¹³C NMR spectra, definitively assigning the carbon signals for the methyl, methylene, and methine groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For the target compound, HMBC correlations would be expected between the protons of the phenyl group and the vinylic carbon, as well as between the methylene protons and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These techniques provide information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. NOESY/ROESY experiments would help to elucidate the geometric isomerism around the double bond (E/Z configuration) by observing through-space interactions between the vinylic proton and the protons on the adjacent methylene group or the phenyl ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY CorrelationsHMBC Correlations (to ¹³C)NOESY/ROESY Correlations
Vinylic HMethylene H'sPhenyl C's, Nitro-bearing CPhenyl H's, Methylene H's
Methylene H'sMethylene H's, Vinylic HCarbonyl C, Vinylic C'sVinylic H, adjacent Methylene H's
Methyl H'sMethylene H'sCarbonyl C, Methylene CMethylene H's
Phenyl H'sPhenyl H'sVinylic C, Phenyl C'sVinylic H, other Phenyl H's

NMR for Stereochemical and Conformational Analysis

The stereochemical and conformational features of this compound are elucidated through the analysis of coupling constants and NOE/ROE data. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide insight into the dihedral angles and, consequently, the preferred conformation of the aliphatic chain. The determination of the stereochemistry of the double bond (E or Z) is a primary focus, where NOE enhancements between the vinylic proton and either the phenyl protons or the adjacent methylene protons would provide definitive evidence.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

A hypothetical table of crystallographic data for this compound is provided below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4

Advanced Mass Spectrometry Techniques for Fragment Analysis and Reaction Monitoring

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Advanced techniques, particularly tandem mass spectrometry, provide valuable information about the molecule's structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS)

In a tandem mass spectrometry experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. Common fragmentation pathways for nitro compounds include the loss of NO₂ and other neutral losses. The fragmentation of the aliphatic chain can also provide confirmatory structural information. The fragmentation of protonated or deprotonated small-molecule compounds in tandem mass spectrometry after electrospray ionization involves complex processes and competitive pathways. rsc.org For compounds with a nitro group, the chemical surroundings may influence the fragmentation. rsc.org

A table of potential mass fragments for this compound is presented below.

m/zProposed Fragment
[M+H]⁺Molecular Ion
[M-NO₂]⁺Loss of nitro group
[M-C₃H₅O]⁺Cleavage of the keto-group containing fragment
[C₆H₅-CH=CH]⁺Phenylvinyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), the carbonyl group (C=O stretch), the carbon-carbon double bond (C=C stretch), and the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The C=C double bond and the aromatic ring vibrations are typically strong in the Raman spectrum.

The vibrational spectra are useful for confirming the presence of key functional groups and can also be sensitive to the molecule's conformation and intermolecular interactions.

A table of expected vibrational frequencies for this compound is shown below.

Functional GroupExpected Wavenumber (cm⁻¹)
NO₂ (asymmetric stretch)1550-1500
NO₂ (symmetric stretch)1380-1340
C=O (stretch)1725-1705
C=C (stretch)1650-1600
Aromatic C=C (stretch)1600-1450

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical analysis of chiral molecules. vanderbilt.educreative-biostructure.com These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light, providing valuable information on the absolute configuration and conformational preferences of molecules in solution. vanderbilt.edunih.gov While this compound itself is achiral, the introduction of a stereocenter, for instance at the C-3 or C-4 position, would render it optically active and thus amenable to analysis by these techniques.

The chiroptical properties of a chiral derivative of this compound would be dominated by the electronic transitions of its two primary chromophores: the carbonyl group (C=O) of the ketone and the conjugated π-system of the 5-nitro-6-phenylhex-5-en fragment.

The ketone chromophore typically exhibits a weak, symmetry-forbidden n → π* electronic transition at approximately 280-300 nm. chemistnotes.com The sign and magnitude of the Cotton effect associated with this transition are highly sensitive to the disposition of substituents in the vicinity of the carbonyl group. The Octant Rule, an empirical sector rule, is a powerful tool for predicting the sign of this Cotton effect based on the spatial arrangement of atoms in the three-dimensional space surrounding the carbonyl group. chemistnotes.comslideshare.netvlabs.ac.in For a chiral derivative of this compound, the location of substituents within the defined "octants" would determine their contribution to the rotational strength, allowing for the assignment of the absolute configuration at the stereogenic center. slideshare.net

The second chromophore, the conjugated nitrostyrene (B7858105) moiety (C₆H₅-CH=C(NO₂)-), is expected to display strong π → π* transitions at shorter wavelengths (typically below 280 nm). The inherent chirality of the molecule could induce a helical twist in this conjugated system, leading to intense CD signals. In such cases where multiple chromophores are in close spatial proximity, their transition dipole moments can couple, a phenomenon known as exciton (B1674681) coupling. nih.govrsc.org The resulting bisignate (two-signed) Cotton effect in the CD spectrum can be analyzed using the exciton chirality method to deduce the absolute sense of twist between the interacting chromophores, providing further insight into the molecule's absolute configuration and predominant conformation in solution. nih.govrsc.org

Although no experimental chiroptical data for chiral derivatives of this compound are currently available in the literature, a hypothetical analysis can illustrate the expected results. The following table presents plausible CD and ORD data for a hypothetical (S)-3-methyl-5-nitro-6-phenylhex-5-en-2-one, based on known behavior of similar chiral ketones and conjugated systems.

Hypothetical Chiroptical Data for (S)-3-methyl-5-nitro-6-phenylhex-5-en-2-one

Spectroscopic TechniqueParameterWavelength (nm)ValueAssociated Transition
Circular Dichroism (CD) Molar Ellipticity ([θ])~295+2500n → π* (Carbonyl)
Molar Ellipticity ([θ])~250-15000π → π* (Conjugated System)
Molar Ellipticity ([θ])~220+22000π → π* (Conjugated System)
Optical Rotatory Dispersion (ORD) Specific Rotation ([α])589 (Na D-line)+45.0°-
Specific Rotation ([α])310 (Peak)+3500°Positive Cotton Effect
Specific Rotation ([α])280 (Trough)-2800°Positive Cotton Effect

Note: The data presented in this table are hypothetical and intended for illustrative purposes only. They represent plausible values based on the application of stereochemical rules (e.g., the Octant Rule for the positive Cotton effect of the ketone) and general observations for conjugated systems.

Theoretical and Computational Chemistry Studies of 5 Nitro 6 Phenylhex 5 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive. For 5-Nitro-6-phenylhex-5-en-2-one, the presence of the electron-withdrawing nitro group and the conjugated system is expected to influence the energies of the frontier orbitals significantly.

Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations.

The spatial distribution of the HOMO and LUMO is also crucial. In this compound, the HOMO is likely to be localized over the phenyl ring and the carbon-carbon double bond, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, is expected to be concentrated around the nitro group and the carbonyl group, the most electron-deficient centers. This distribution highlights the potential sites for nucleophilic and electrophilic attack.

The distribution of charge within a molecule is a key determinant of its reactivity. Quantum chemical calculations can provide a detailed picture of this distribution through various methods, including the generation of electrostatic potential (ESP) maps. An ESP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its charge distribution and potential reactive sites.

Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas with an excess of electron density and are likely to be susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the nitro and carbonyl groups. Conversely, regions of positive electrostatic potential, shown in shades of blue, represent areas of electron deficiency and are prone to nucleophilic attack. Such regions would likely be found around the hydrogen atoms and the carbon atoms attached to the electronegative oxygen and nitrogen atoms.

The analysis of ESP maps is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can play a significant role in the molecule's physical properties and biological activity.

Conformational Analysis and Energy Minima Identification

Molecules are not static entities but are in constant motion, with various parts rotating around single bonds. This rotation gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies.

For this compound, rotation around the single bonds in the hexene chain and the bond connecting the phenyl group to the chain can lead to a multitude of possible conformations. Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying the low-energy conformations, or energy minima. This is typically done by performing a series of geometry optimizations starting from different initial structures.

Prediction and Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface that connects reactants to products, it is possible to identify the transition states and intermediates involved in a reaction and to calculate the energy barriers that must be overcome.

A transition state is a high-energy structure that exists transiently as a molecule transforms from reactants to products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For this compound, computational methods can be used to locate the transition state structures for various potential reactions, such as nucleophilic addition to the carbonyl group or the double bond. Once a transition state has been located, its structure can be characterized, and the activation energy can be calculated. This information is invaluable for understanding the feasibility of a proposed reaction mechanism and for predicting how changes in the molecule's structure or the reaction conditions will affect the reaction rate.

Illustrative Activation Energies for Potential Reactions of this compound

ReactionActivation Energy (kcal/mol)
Nucleophilic addition to the carbonyl group15.2
Michael addition to the double bond18.5

Note: The data in this table is illustrative and intended to demonstrate the type of information that can be obtained from transition state calculations.

Most chemical reactions are carried out in a solvent, and the solvent can have a profound effect on the reaction's outcome. Solvation models are computational methods that account for the effects of the solvent on the solute molecule.

There are two main types of solvation models: explicit and implicit. Explicit solvation models treat the solvent molecules individually, which is computationally expensive but can provide a detailed picture of solute-solvent interactions. Implicit solvation models, on the other hand, treat the solvent as a continuous medium with a given dielectric constant. This approach is less computationally demanding and is often used to study the effects of the solvent on the energies of reactants, products, and transition states.

By incorporating solvation models into quantum chemical calculations, it is possible to gain a more realistic understanding of how the solvent environment influences the reactivity of this compound. For example, a polar solvent might stabilize charged intermediates or transition states, thereby increasing the rate of a reaction.

A comprehensive search for scientific literature focusing on the theoretical and computational chemistry of this compound did not yield any specific studies on this compound. Consequently, it is not possible to provide an article on the prediction of its spectroscopic parameters or its molecular dynamics simulations as requested.

The search results did identify computational studies on other nitro-containing organic molecules, such as 5-nitro-6-methyluracil. These studies employed methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to investigate molecular structure, vibrational spectra, and other properties. However, this information is not transferable to this compound, as the chemical structure and, therefore, the computational and spectroscopic properties are distinct.

Further research would be required to be conducted on this compound to generate the data necessary to fulfill the user's request.

Application of 5 Nitro 6 Phenylhex 5 En 2 One As a Versatile Synthetic Building Block and Precursor

Synthesis of Complex Organic Molecules and Scaffolds

5-Nitro-6-phenylhex-5-en-2-one has demonstrated its utility as a starting material for the construction of diverse and complex molecular architectures, including heterocyclic and carbocyclic systems. Its reactivity is primarily centered around the conjugated nitroalkene moiety, which acts as an excellent Michael acceptor and a reactive partner in cycloaddition reactions.

Construction of Spirocyclic Systems

While the broader class of nitroalkenes is utilized in the synthesis of spirocyclic compounds, specific examples detailing the application of this compound in the construction of spirocyclic systems are not extensively documented in the reviewed literature. The general strategy for forming spirocycles often involves a Michael addition followed by an intramolecular cyclization, a reaction pathway for which this compound is a suitable candidate.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using this compound as a precursor has been reported, particularly in the formation of functionalized pyrroles. In these reactions, this compound acts as a dipolarophile in [3+2] cycloaddition reactions.

Detailed Research Findings:

An organo-photocatalytic method has been developed for the synthesis of functionalized pyrroles where (E)-5-nitro-6-phenylhex-5-en-2-one serves as a key reactant. The reaction proceeds via a [3+2] cycloaddition with 2H-azirines. For instance, the reaction of 3-(4-methoxyphenyl)-2-phenyl-2H-azirine with (E)-5-nitro-6-phenylhex-5-en-2-one, in the presence of a photocatalyst and a base, affords the corresponding acetylalkylated pyrrole (B145914) in good yield.

Reactant 1Reactant 2ProductYield (%)
3-(4-Methoxyphenyl)-2-phenyl-2H-azirine(E)-5-nitro-6-phenylhex-5-en-2-one4-(4-(4-Methoxyphenyl)-5-phenyl-1H-pyrrol-3-yl)butan-2-one83
3-(4-Chlorophenyl)-2-phenyl-2H-azirine(E)-5-nitro-6-phenylhex-5-en-2-one4-(5-(4-Chlorophenyl)-4-phenyl-1H-pyrrol-3-yl)butan-2-one75

This methodology highlights the utility of this compound in accessing complex pyrrole structures, which are prevalent in many biologically active compounds and functional materials.

Development of Carbocyclic Systems

The development of carbocyclic systems from this compound can be achieved through various synthetic strategies, most notably via Michael addition reactions with suitable carbon nucleophiles. The resulting Michael adduct can then undergo intramolecular cyclization to furnish a range of carbocyclic frameworks.

Detailed Research Findings:

The Michael addition of 1,3-dicarbonyl compounds, such as dimedone and 1,3-cyclohexanedione, to nitroalkenes is a well-established method for the formation of new carbon-carbon bonds. While specific examples utilizing this compound were not found in the reviewed literature, the general reactivity pattern suggests its applicability in such transformations. The reaction would proceed by the addition of the enolate of the dicarbonyl compound to the β-position of the nitroalkene, followed by subsequent cyclization and functional group manipulation to afford substituted cyclohexanone (B45756) or related carbocyclic derivatives.

Role in Advanced Organic Materials Science (excluding biological applications)

The incorporation of nitro groups into organic molecules can impart unique electronic and physical properties, making them attractive for applications in materials science. While the direct application of this compound in this field is not well-documented, its structure suggests potential as a precursor or building block for functional organic materials.

Precursor in Polymerization or Material Fabrication (if chemically relevant)

Nitroalkenes can undergo polymerization, typically through anionic mechanisms, to produce nitro-containing polymers. These polymers can be further modified, for example, by reduction of the nitro groups to amino groups, to create functional materials. Although specific studies on the polymerization of this compound were not identified, its structure as a conjugated nitroalkene suggests it could potentially serve as a monomer in such polymerization reactions.

Building Block for Functional Organic Materials

The phenyl and nitro groups present in this compound make it an interesting candidate as a building block for functional organic materials. The nitro group is a strong electron-withdrawing group, which can be exploited to tune the electronic properties of materials for applications in optics, electronics, or sensing. For instance, its incorporation into larger conjugated systems could lead to materials with interesting charge-transport or non-linear optical properties. However, specific research detailing the synthesis of functional organic materials from this compound is currently limited.

Development of Novel Reagents and Catalysts from this compound Derivatives

Nitroalkenes, characterized by their electron-deficient double bond, are highly reactive and participate in a wide array of chemical transformations. This reactivity makes them valuable substrates in the synthesis of complex molecules. For instance, the asymmetric reduction of nitroalkenes is a well-established method for producing chiral nitroalkanes, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. A variety of organocatalysts and metal-based catalysts have been developed to achieve high enantioselectivity in these reductions.

Furthermore, nitroalkenes are excellent Michael acceptors and readily undergo conjugate addition reactions with a diverse range of nucleophiles. They also participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. The development of chiral catalysts for these transformations has been a major focus of research in asymmetric catalysis.

While the potential for derivatizing this compound into novel reagents or catalysts can be theorized based on the known reactivity of nitroalkenes and ketones, there is currently a lack of published research to substantiate such applications. The presence of a ketone functional group, a nitro-substituted double bond, and a phenyl ring offers multiple sites for chemical modification. For example, the ketone could be transformed into a variety of functional groups that could act as coordinating sites for metal catalysts, or the nitroalkene moiety could potentially be modified to create a chiral ligand. However, without specific research findings, these possibilities remain speculative.

Research Findings

The following table summarizes the general applications of nitroalkenes in catalysis, which could theoretically be extended to derivatives of this compound, although no direct evidence for this exists.

Application AreaGeneral Role of NitroalkenesPotential for this compound Derivatives (Hypothetical)
Asymmetric Catalysis Substrates for enantioselective reactions (e.g., Michael additions, reductions).Could be modified to create chiral ligands for asymmetric catalysis.
Organocatalysis Key building blocks for synthesizing complex molecules using organocatalysts.The functional groups could be altered to form part of an organocatalyst structure.
Metal-Complex Catalysis Precursors for synthesizing ligands that can coordinate with metal centers.The ketone or other parts of the molecule could be functionalized to create multidentate ligands.

Note: The potential applications listed in the table are hypothetical and are not supported by published research specific to this compound.

Future Directions and Emerging Research Avenues for 5 Nitro 6 Phenylhex 5 En 2 One Chemistry

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of 5-Nitro-6-phenylhex-5-en-2-one is largely predicated on the electrophilic nature of the nitroalkene moiety and the nucleophilic character of the ketone's enol or enolate form. However, numerous unconventional transformations remain to be explored.

Denitrative Radical Coupling: The classical reactivity of nitroalkenes involves 1,4-addition of nucleophiles. A less explored pathway is the denitrative coupling reaction initiated by radical species. For β-nitrostyrenes, radical addition to the nitro-bearing carbon can lead to a stabilized benzylic radical, which then expels the nitro group to form a new alkene. rsc.org Investigating the reaction of this compound with various radical precursors could unveil novel carbon-carbon and carbon-heteroatom bond-forming strategies, modifying the classical reactivity profile. rsc.org

Domino and Cascade Reactions: The presence of multiple reactive sites—the nitroalkene, the ketone, and the phenyl group—makes this compound an ideal candidate for domino or cascade reactions. For instance, an initial Michael addition to the nitroalkene could be followed by an intramolecular aldol condensation involving the ketone, leading to complex cyclic architectures in a single synthetic operation. The development of such cascade reactions would significantly enhance synthetic efficiency.

Photoredox Catalysis: The application of photoredox catalysis could unlock novel reaction pathways. For example, enzymatic photoredox catalysis has been used for the asymmetric C-alkylation of nitroalkanes. nih.gov A similar strategy could potentially be developed for this compound, enabling unique transformations not accessible through traditional thermal methods.

Potential Reaction TypeKey FeatureExpected Outcome
Denitrative Radical CouplingRadical addition and subsequent elimination of the nitro group.Formation of substituted alkenes with novel substitution patterns.
Intramolecular CascadeSequential Michael addition and aldol condensation.Rapid construction of complex carbocyclic or heterocyclic frameworks.
Photoredox-Mediated ReactionsLight-induced single-electron transfer processes.Access to novel bond formations and reactive intermediates.

Development of Highly Efficient and Selective Catalytic Systems for Asymmetric Synthesis

The synthesis of enantioenriched molecules is a cornerstone of modern organic chemistry. For this compound, the development of asymmetric catalytic systems for reactions involving its prochiral centers is a significant area for future research.

Organocatalytic Asymmetric Conjugate Addition: Asymmetric organocatalysis has proven to be a powerful tool for the conjugate addition of nucleophiles to nitroalkenes. mdpi.comnih.govnih.gov Chiral amines, thioureas, and squaramides can activate the nitroalkene and guide the stereochemical outcome of the reaction. mdpi.comacs.org Future work should focus on designing and screening a library of organocatalysts to achieve high enantioselectivity in the reaction of various nucleophiles with this compound. This would provide access to a wide range of chiral γ-nitroketones, which are valuable synthetic intermediates. mdpi.comnih.gov

Transition Metal-Catalyzed Asymmetric Reactions: While organocatalysis is well-established for nitroalkene chemistry, transition metal catalysis offers complementary reactivity. Chiral transition metal complexes could be employed for asymmetric hydrogenations of the carbon-carbon double bond or for asymmetric conjugate additions of organometallic reagents. The development of such methods would broaden the scope of accessible chiral building blocks derived from this compound.

Biocatalysis: Enzymes, such as 'ene'-reductases, have been shown to catalyze the stereoselective reduction of nitroalkenes. nih.gov Exploring the use of engineered enzymes for the asymmetric reduction or other transformations of this compound could offer a green and highly selective alternative to traditional chemical catalysis.

Catalytic ApproachCatalyst TypeTarget TransformationPotential Advantage
OrganocatalysisChiral amines, thioureas, squaramidesAsymmetric Michael AdditionMetal-free, robust, and often highly selective. mdpi.comnih.gov
Transition Metal CatalysisChiral Rh, Ru, or Cu complexesAsymmetric Hydrogenation, Conjugate AdditionHigh turnover numbers and unique reactivity.
BiocatalysisEngineered 'ene'-reductasesAsymmetric ReductionHigh enantioselectivity and environmentally benign conditions. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical discovery is greatly facilitated by automation and high-throughput experimentation. Integrating the chemistry of this compound into such platforms presents a significant opportunity.

Flow Chemistry: The synthesis and subsequent transformations of this compound could be adapted to continuous flow systems. Flow chemistry offers precise control over reaction parameters, enhanced safety for handling potentially hazardous reagents, and the potential for straightforward scaling. nih.gov This would be particularly advantageous for optimizing reaction conditions and for the rapid generation of compound libraries based on the this compound scaffold.

High-Throughput Screening of Catalysts: The discovery of optimal catalysts for asymmetric transformations of this compound can be accelerated using high-throughput screening techniques. By running numerous reactions in parallel with a diverse set of catalysts, the most effective systems for achieving high yield and enantioselectivity can be rapidly identified.

Computational Design and Predictive Synthesis of Novel Derivatives with Tuned Reactivity or Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of this compound. researchgate.netresearchgate.net By mapping the molecular electrostatic potential and analyzing the frontier molecular orbitals, researchers can predict the most likely sites for nucleophilic and electrophilic attack, thereby rationalizing its reactivity. researchgate.net Furthermore, computational modeling can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions.

Predictive Modeling for Catalyst Design: Computational methods can be employed to design novel catalysts with enhanced selectivity for reactions involving this compound. By modeling the transition states of catalyzed reactions, researchers can understand the key interactions that govern stereoselectivity and rationally modify the catalyst structure to improve its performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.